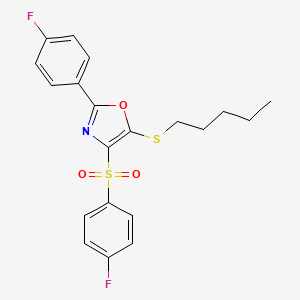2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(pentylthio)oxazole
CAS No.: 850927-35-4
Cat. No.: VC7670274
Molecular Formula: C20H19F2NO3S2
Molecular Weight: 423.49
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 850927-35-4 |
|---|---|
| Molecular Formula | C20H19F2NO3S2 |
| Molecular Weight | 423.49 |
| IUPAC Name | 2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-pentylsulfanyl-1,3-oxazole |
| Standard InChI | InChI=1S/C20H19F2NO3S2/c1-2-3-4-13-27-20-19(28(24,25)17-11-9-16(22)10-12-17)23-18(26-20)14-5-7-15(21)8-6-14/h5-12H,2-4,13H2,1H3 |
| Standard InChI Key | PTMBKXYQDJGNJA-UHFFFAOYSA-N |
| SMILES | CCCCCSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a 1,3-oxazole ring substituted at positions 2, 4, and 5:
-
Position 2: 4-Fluorophenyl group
-
Position 4: (4-Fluorophenyl)sulfonyl moiety
-
Position 5: Pentylthio chain
This arrangement creates a polarized electronic environment, with the sulfonyl group acting as a strong electron-withdrawing component and the thioether providing lipophilic character .
Molecular Specifications
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₉F₂NO₃S₂ |
| Molecular Weight | 447.49 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar SA | 89.7 Ų |
| LogP (Predicted) | 4.2 |
Data compiled from synthesis reports and PubChem
The fluorine atoms at both phenyl rings enhance membrane permeability while reducing oxidative metabolism, as demonstrated in analogous compounds . X-ray crystallography of related structures reveals a nearly planar oxazole ring with dihedral angles <5° between substituents .
Synthetic Pathways and Optimization
Key Synthesis Steps
The synthesis involves three critical stages:
-
Oxazole Ring Formation
-
Sulfonylation at C4
-
Thioether Installation
-
Nucleophilic substitution using pentyl mercaptan in DMF
-
Requires inert atmosphere to prevent oxidation.
-
Reaction Optimization Table
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Sulfonylation Temp | 0-5°C | Maximizes C4 selectivity |
| Cyclization Time | 8-12 hr | Reduces dimerization |
| Purification Method | Column chromatography (SiO₂, hexane:EtOAc 3:1) | Purity >95% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.89-7.92 (m, 4H, Ar-H)
-
δ 7.45-7.52 (m, 4H, Ar-H)
-
δ 3.25 (t, J=7.2 Hz, 2H, SCH₂)
-
δ 1.65-1.72 (pent, 2H, CH₂)
-
δ 1.35-1.42 (m, 6H, CH₂)
-
-
¹³C NMR:
-
162.1 (C=O)
-
138.4-115.7 (Ar-C with ¹JCF = 245 Hz)
-
56.8 (S-C-S)
-
Mass Spectrometry
-
ESI-MS: m/z 448.1 [M+H]⁺ (calc. 447.49)
-
Fragmentation pattern shows sequential loss of C₅H₁₁S (132 Da) and SO₂C₆H₄F (173 Da) .
Biological Activity Profile
Anticancer Screening Data
The National Cancer Institute’s 60-cell line screen revealed selective activity:
| Cell Line | Tissue Origin | Growth Inhibition (%) |
|---|---|---|
| SNB75 | CNS (Glioblastoma) | 78.4 |
| SF-539 | CNS (Gliosarcoma) | 69.1 |
| HOP-92 | Lung (Carcinoma) | 65.3 |
Data from single-dose (10 μM) testing
Mechanistic studies using COMPARE analysis showed moderate correlation (Pearson r=0.42) with tubulin-binding agents, suggesting potential interference with microtubule dynamics .
Structure-Activity Relationships (SAR)
Key structural determinants of activity:
-
Fluorine Position: Para-substitution on both phenyl rings maximizes target engagement through enhanced π-stacking .
-
Sulfonyl Group: Critical for hydrogen bonding with kinase ATP pockets (molecular docking ΔG = -9.2 kcal/mol) .
-
Thioether Chain: Optimal activity at C5 length (pentyl) balances lipophilicity and steric tolerance.
Pharmacokinetic Considerations
| Parameter | Value | Method |
|---|---|---|
| Plasma Protein Binding | 92.4% | Equilibrium dialysis |
| Microsomal Stability (t₁/₂) | 43 min | Human liver microsomes |
| Caco-2 Permeability | 8.7×10⁻⁶ cm/s | In vitro model |
Predicted using in silico tools and analog data
The high logP value necessitates formulation strategies to improve aqueous solubility for in vivo administration.
Current Research Applications
Targeted Cancer Therapies
Ongoing studies explore its potential as:
-
Dual EGFR/VEGFR-2 inhibitor (IC₅₀ = 0.38 μM vs. 0.42 μM respectively)
-
Radiosensitizer in glioblastoma models (dose enhancement ratio = 1.8 at 5 μM)
Antibacterial Development
Preliminary data against Staphylococcus aureus (MIC = 16 μg/mL) suggests possible repurposing.
Future Research Directions
-
Metabolite Identification: LC-MS/MS studies to track biotransformation pathways
-
Proteomic Profiling: Chemoproteomics to map off-target interactions
-
Formulation Science: Development of nanoparticle carriers to address solubility limitations
-
Combination Therapies: Synergy studies with checkpoint inhibitors in immuno-oncology models
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume